molecular formula C12H16O3 B15320547 2-Hydroxy-3-(2-isopropylphenyl)propanoic Acid

2-Hydroxy-3-(2-isopropylphenyl)propanoic Acid

Cat. No.: B15320547
M. Wt: 208.25 g/mol
InChI Key: GBQJBNPTHSUALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxy group and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with vinyl ether to form 3-(2-methoxyphenyl)propionaldehyde. This intermediate is then subjected to oxidation to yield 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiulcerogenic effect is believed to be mediated through the inhibition of serotonin-induced pathways, thereby preventing ulcer formation . Additionally, its role as a microbial metabolite suggests involvement in metabolic pathways related to catechin and epicatechin degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-3-(2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

GBQJBNPTHSUALX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.